2-Thiazolidinethione, 3-(1-oxooctyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

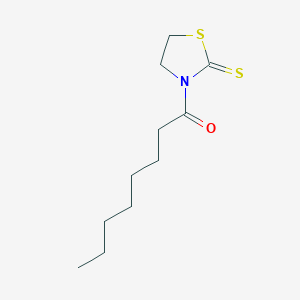

2-Thiazolidinethione, 3-(1-oxooctyl)- is a heterocyclic compound that belongs to the thiazolidinethione family. This compound is characterized by a thiazolidine ring fused with a thione group and an oxooctyl substituent at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiazolidinethione, 3-(1-oxooctyl)- typically involves the reaction of thiazolidinethione with an appropriate octyl halide under basic conditions. For instance, the reaction can be carried out in ethanol using sodium hydroxide as a base. The reaction proceeds smoothly under mild conditions and does not require protection from air .

Industrial Production Methods

While specific industrial production methods for 2-Thiazolidinethione, 3-(1-oxooctyl)- are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction and the availability of starting materials make it feasible for industrial production .

Chemical Reactions Analysis

Types of Reactions

2-Thiazolidinethione, 3-(1-oxooctyl)- undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the thione group.

Oxidation and Reduction: It can undergo oxidation to form sulfoxides or sulfones and reduction to yield thiols or thioethers.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and bases like sodium hydroxide.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

N-alkylated and S-alkylated Derivatives: These are formed through substitution reactions.

Sulfoxides and Sulfones: These are products of oxidation reactions.

Thiols and Thioethers: These result from reduction reactions.

Scientific Research Applications

Medicinal Chemistry: It has shown promise as a xanthine oxidase inhibitor, which is relevant for the treatment of hyperuricemia and gout.

Biological Studies: The compound’s derivatives have been evaluated for their enzyme inhibitory activities, making them potential candidates for drug development.

Industrial Applications: Its chemical stability and reactivity make it suitable for use in the synthesis of other heterocyclic compounds and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Thiazolidinethione, 3-(1-oxooctyl)- involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the enzyme’s active site, preventing the conversion of hypoxanthine to xanthine and subsequently to uric acid. This inhibition is facilitated by hydrogen bonding and hydrophobic interactions between the compound and amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

Thiazolidine-2-thione: A parent compound with similar structural features but lacking the oxooctyl substituent.

Thiazolidine-4-thione: Another derivative with the thione group at a different position.

Thiazolidine-2,4-dione: A related compound with a dione functionality instead of a thione.

Uniqueness

2-Thiazolidinethione, 3-(1-oxooctyl)- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the oxooctyl group enhances its lipophilicity and potentially its bioavailability, making it a valuable compound for further research and development .

Biological Activity

2-Thiazolidinethione, 3-(1-oxooctyl)- is a sulfur-containing heterocyclic compound characterized by a thiazolidine ring and a thione functional group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antioxidant properties and enzyme inhibition. The presence of the long-chain octyl substituent enhances its lipophilicity, potentially increasing its biological efficacy.

Chemical Structure and Properties

The chemical structure of 2-Thiazolidinethione, 3-(1-oxooctyl)- can be represented as follows:

- Molecular Formula : C₁₁H₁₅NOS₂

- Molecular Weight : 239.37 g/mol

The unique structural features include:

- A thiazolidine ring

- A thione group (C=S)

- An octyl carbon chain contributing to hydrophobic interactions

Antioxidant Activity

Research indicates that thiazolidinethione derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. The antioxidant activity is often assessed through various assays, including DPPH and ABTS radical scavenging tests.

Enzyme Inhibition

One of the most notable biological activities of 2-thiazolidinethione derivatives is their ability to inhibit xanthine oxidase (XO), an enzyme involved in the production of uric acid. Elevated levels of uric acid can lead to conditions such as gout.

A study highlighted the synthesis of several thiazolidine-2-thione derivatives, with one compound (designated as 6k ) showing an IC₅₀ value of 3.56 μmol/L against XO, making it approximately 2.5 times more potent than allopurinol, a standard medication for gout treatment .

Table 1: Comparison of XO Inhibitory Potency

| Compound | IC₅₀ (μmol/L) | Relative Potency |

|---|---|---|

| Compound 6k | 3.56 | 2.5x Allopurinol |

| Allopurinol | ~9.0 | Reference |

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinethione derivatives can be significantly influenced by their structural modifications. For instance, the introduction of various substituents on the thiazolidine ring has been shown to enhance enzyme inhibition and antioxidant activity. The presence of specific functional groups, such as sulfonamide moieties, is critical for maintaining high inhibitory effects on XO .

Case Studies and Research Findings

-

Study on XO Inhibition :

- A series of thiazolidine-2-thione derivatives were synthesized and tested for their XO inhibitory activity.

- The study concluded that modifications to the phenyl-sulfonamide group were essential for enhancing inhibitory potency.

- Molecular docking studies revealed that specific interactions between the compounds and active site residues (e.g., Gly260 and Ile264) play a crucial role in their inhibitory mechanism .

-

Antioxidant Efficacy :

- Various derivatives were evaluated for their ability to scavenge free radicals.

- The results demonstrated that certain structural configurations led to improved antioxidant capacity, emphasizing the importance of hydrophobic interactions provided by the octyl chain.

Properties

CAS No. |

108377-41-9 |

|---|---|

Molecular Formula |

C11H19NOS2 |

Molecular Weight |

245.4 g/mol |

IUPAC Name |

1-(2-sulfanylidene-1,3-thiazolidin-3-yl)octan-1-one |

InChI |

InChI=1S/C11H19NOS2/c1-2-3-4-5-6-7-10(13)12-8-9-15-11(12)14/h2-9H2,1H3 |

InChI Key |

VCUPNWSUHSOTIT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)N1CCSC1=S |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.